![molecular formula C12H30NPSi B14639792 Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- CAS No. 53561-52-7](/img/structure/B14639792.png)
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-: is a chemical compound with the molecular formula C15H36NPSi . It is known for its unique structure, which includes a silicon-nitrogen bond and a phosphoranylidene group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- typically involves the reaction of trimethylsilylamine with tris(1-methylethyl)phosphine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Aplicaciones Científicas De Investigación
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- involves its interaction with various molecular targets. The silicon-nitrogen bond and the phosphoranylidene group play crucial roles in its reactivity. These functional groups allow the compound to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
- Hexamethylsilazane
Uniqueness
What sets Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- apart from similar compounds is its unique combination of a silicon-nitrogen bond and a phosphoranylidene group. This structure imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and catalysis .
Propiedades
Número CAS |
53561-52-7 |
|---|---|
Fórmula molecular |
C12H30NPSi |
Peso molecular |
247.43 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H30NPSi/c1-10(2)14(11(3)4,12(5)6)13-15(7,8)9/h10-12H,1-9H3 |
Clave InChI |
XJJOMGGBLDRPCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=N[Si](C)(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)

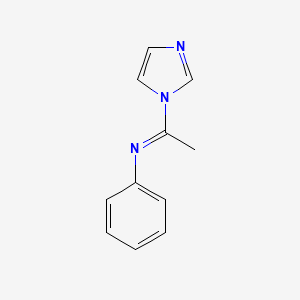
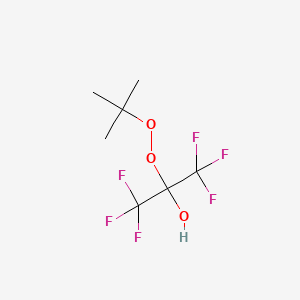
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
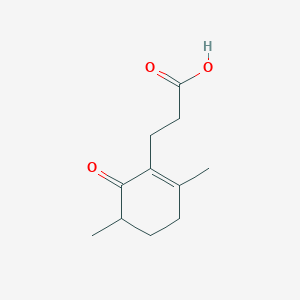
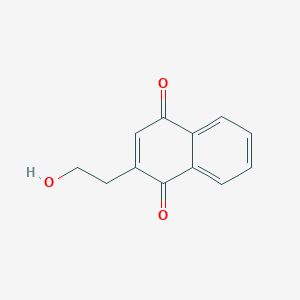
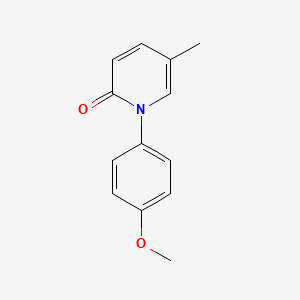

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

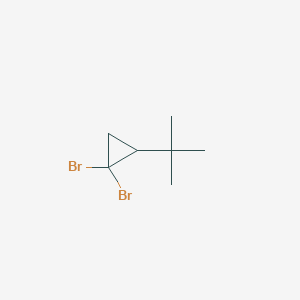
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
